molecular formula C36H61N5O13 B13712435 Methyltetrazine-PEG11-NH-Boc

Methyltetrazine-PEG11-NH-Boc

Cat. No.: B13712435
M. Wt: 771.9 g/mol
InChI Key: LRPFLYOVBDDVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltetrazine-PEG11-NH-Boc is a monodisperse polyethylene glycol (PEG) reagent that contains a methyltetrazine moiety and a tert-butoxycarbonyl (Boc) protecting group. The hydrophilic PEG spacer arm enhances water solubility and reduces aggregation of labeled proteins stored in solution. The Boc protecting group can be removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The methyltetrazine group is known for its selective reactivity with strained alkenes and alkynes via bioorthogonal inverse electron-demand Diels-Alder reactions . The Boc protecting group is introduced to protect the amine functionality during the synthesis and can be removed under acidic conditions to reveal the free amine group.

Industrial Production Methods

The industrial production of Methyltetrazine-PEG11-NH-Boc involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG11-NH-Boc undergoes several types of chemical reactions, including:

    Bioorthogonal Reactions: The methyltetrazine moiety reacts selectively with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions

    Bioorthogonal Reactions: Common reagents include strained alkenes and alkynes.

    Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Major Products Formed

    Bioorthogonal Reactions: The major products are the conjugates formed between the methyltetrazine moiety and the strained alkene or alkyne.

    Deprotection Reactions: The major product is the free amine derivative of Methyltetrazine-PEG11.

Scientific Research Applications

Methyltetrazine-PEG11-NH-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a bifunctional linker in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, due to its bioorthogonal reactivity.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

Methyltetrazine-PEG11-NH-Boc exerts its effects through bioorthogonal inverse electron-demand Diels-Alder reactions. The methyltetrazine moiety selectively reacts with strained alkenes and alkynes, forming stable covalent bonds. This reactivity is utilized in various applications, such as bioconjugation and targeted drug delivery . The Boc protecting group can be removed under acidic conditions to reveal the free amine group, which can further react with other functional groups.

Comparison with Similar Compounds

Methyltetrazine-PEG11-NH-Boc is unique due to its combination of a methyltetrazine moiety and a Boc-protected amine group, separated by a hydrophilic PEG11 spacer. This structure provides enhanced water solubility and reduced aggregation of labeled proteins. Similar compounds include:

    Methyltetrazine-PEG4-NH-Boc: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.

    Methyltetrazine-PEG11-NH2: Lacks the Boc protecting group, making it more reactive but less stable during storage.

    Methyltetrazine-PEG11-COOH: Contains a carboxyl group instead of an amine group, providing different reactivity and application potential.

Properties

Molecular Formula

C36H61N5O13

Molecular Weight

771.9 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H61N5O13/c1-31-38-40-34(41-39-31)32-5-7-33(8-6-32)53-30-29-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-37-35(42)54-36(2,3)4/h5-8H,9-30H2,1-4H3,(H,37,42)

InChI Key

LRPFLYOVBDDVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.